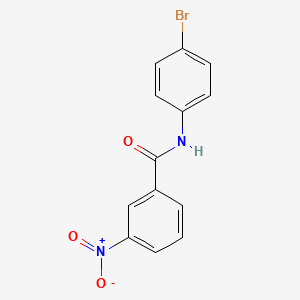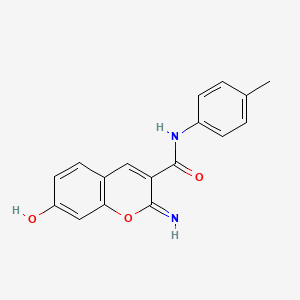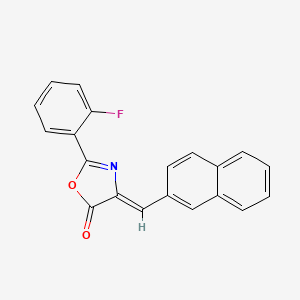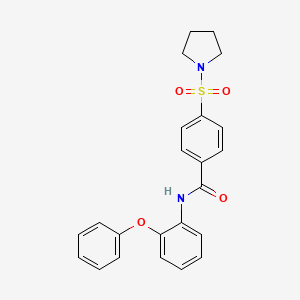![molecular formula C9H7N7O4 B11694890 N~1~-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11694890.png)
N~1~-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1H-tetrazole-1,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1Z)-N1-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, a nitro group, and a tetrazole moiety, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N1-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde, followed by nitration to introduce the nitro group.
Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized by reacting an appropriate hydrazine derivative with sodium azide under acidic conditions.
Coupling Reaction: The final step involves the coupling of the benzodioxole derivative with the tetrazole derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1Z)-N1-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate, particularly for its interactions with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1Z)-N1-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. The nitro group and tetrazole moiety can participate in various biochemical pathways, potentially leading to the inhibition of enzymes or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINOTHIOUREA
- 1-(6-NITRO-1,3-BENZODIOXOL-5-YL)ETHANOL
- 1-N’,2-N’-BIS[(1E)-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ETHANEDIHYDRAZIDE
Uniqueness
(1Z)-N1-[(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its combination of a benzodioxole ring, a nitro group, and a tetrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H7N7O4 |
|---|---|
Peso molecular |
277.20 g/mol |
Nombre IUPAC |
1-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C9H7N7O4/c10-9-12-13-14-15(9)11-3-5-1-7-8(20-4-19-7)2-6(5)16(17)18/h1-3H,4H2,(H2,10,12,14)/b11-3- |
Clave InChI |
SSPAEDWUZRTUDE-JYOAFUTRSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C(=C2)/C=N\N3C(=NN=N3)N)[N+](=O)[O-] |
SMILES canónico |
C1OC2=C(O1)C=C(C(=C2)C=NN3C(=NN=N3)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Benzo[1,3]dioxol-5-ylmethylene-2,2-dimethyl-[1,3]dioxane-4,6-dione](/img/structure/B11694831.png)


![(4Z)-4-[2-(2-bromophenyl)hydrazinylidene]-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11694849.png)
![N'-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11694850.png)

![(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11694868.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11694872.png)
![(5E)-1-(3,5-Dimethylphenyl)-5-({4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11694877.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11694878.png)

